6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride
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Overview
Description
6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. Its molecular formula is C15H22N2·2HCl, and it is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the cyclization of a suitable precursor to form the spirocyclic core. This can be achieved through a nucleophilic substitution reaction where a benzylamine derivative reacts with a cyclic ketone under basic conditions.
Introduction of the Diaza Functionality: The next step involves the introduction of the diaza functionality. This is typically done by reacting the spirocyclic intermediate with a diazomethane derivative under acidic conditions.
Formation of the Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl alcohol derivatives, while reduction can produce fully saturated spirocyclic amines.
Scientific Research Applications
6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific mechanical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target protein. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-2,6-diazaspiro[4.5]decane: The parent compound without the dihydrochloride salt.
2,6-Diazaspiro[4.5]decane: A simpler spirocyclic compound lacking the benzyl group.
6-Benzyl-2,6-diazaspiro[4.5]decane monohydrochloride: A similar compound with only one hydrochloride group.
Uniqueness
6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride is unique due to its dual hydrochloride groups, which enhance its solubility and stability in aqueous solutions. This makes it particularly useful in biological and medicinal applications where solubility is crucial.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
6-benzyl-2,6-diazaspiro[4.5]decane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-6-14(7-3-1)12-17-11-5-4-8-15(17)9-10-16-13-15;;/h1-3,6-7,16H,4-5,8-13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBRMHIRMRHYFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2(C1)CCNC2)CC3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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